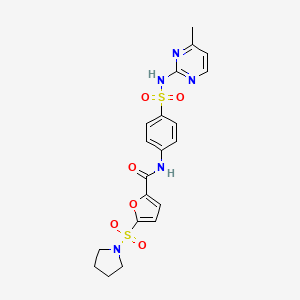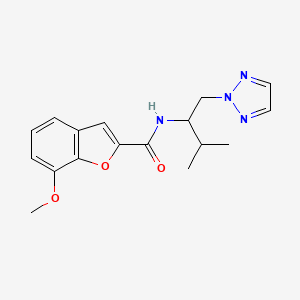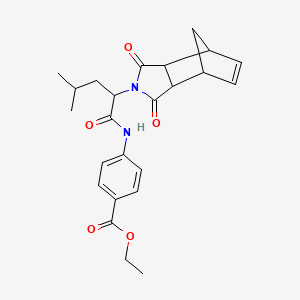![molecular formula C10H9F3O2 B2734250 2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane CAS No. 2248377-07-1](/img/structure/B2734250.png)
2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane, commonly known as DFM, is a chemical compound that has been the subject of scientific research in recent years. DFM is a fluorinated epoxide that has been found to have potential applications in medicinal chemistry, specifically in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
DFM exerts its effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, DFM reduces inflammation and pain.
Biochemical and Physiological Effects
DFM has been found to have a number of biochemical and physiological effects. Studies have shown that DFM inhibits the proliferation of cancer cells, induces apoptosis (programmed cell death), and inhibits the migration and invasion of cancer cells. Additionally, DFM has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DFM in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, DFM has been found to have a low toxicity profile, making it a safe compound to use in laboratory settings.
One limitation of using DFM in lab experiments is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, DFM has been found to have a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are a number of future directions for research on DFM. One area of interest is the development of new drugs based on the structure of DFM. Additionally, further research is needed to fully understand the mechanisms of action of DFM and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the optimal dosing and administration of DFM in order to maximize its therapeutic potential.
Méthodes De Synthèse
DFM can be synthesized using a variety of methods, including the reaction of 2-(difluoromethoxy)-4-fluorophenol with ethylene oxide in the presence of a catalyst. Other methods include the reaction of 2-(difluoromethoxy)-4-fluorophenol with epichlorohydrin, followed by dehydrochlorination with a base.
Applications De Recherche Scientifique
DFM has been the subject of scientific research due to its potential applications in medicinal chemistry. Studies have shown that DFM has antitumor properties, making it a promising candidate for the development of new cancer treatments. Additionally, DFM has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and chronic pain.
Propriétés
IUPAC Name |
2-[2-(difluoromethoxy)-4-fluorophenyl]-2-methyloxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-10(5-14-10)7-3-2-6(11)4-8(7)15-9(12)13/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRDOKXYRGXGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=C(C=C(C=C2)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-fluoro-2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2734175.png)

![N'-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2734178.png)
![N-(1-cyano-1-methylethyl)-2-{4-[2-(3-methoxyphenyl)acetyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2734179.png)

![1-(4-Chlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2734182.png)
![Methyl 6-(4-(ethoxycarbonyl)phenyl)-2,5,7-trioxo-2,3,4a,5,6,7,7a,8-octahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazole-8-carboxylate](/img/structure/B2734183.png)


![3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide](/img/structure/B2734186.png)
![2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole](/img/structure/B2734188.png)
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2734189.png)
